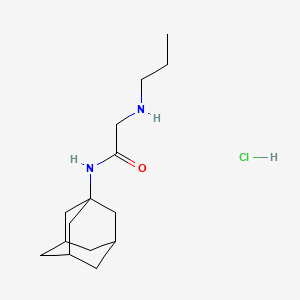
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, also known as TFM, is a widely used herbicide that has been extensively studied for its effectiveness and safety. This chemical compound is known for its ability to control aquatic weeds and has been used in many water bodies around the world to manage invasive plant species. In
作用機序
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine works by inhibiting the photosynthesis process in aquatic plants. It disrupts the electron transport chain in the chloroplasts of the plant cells, leading to a reduction in the production of ATP and NADPH. This results in the death of the plant cells and ultimately the entire plant.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been shown to have low toxicity to non-target organisms such as fish, amphibians, and invertebrates. However, it can have some negative effects on some species of zooplankton. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can also accumulate in sediments and persist for a long time, which can lead to long-term effects on the aquatic ecosystem.
実験室実験の利点と制限
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide, which makes it easy to obtain and use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine can have some negative effects on some species of zooplankton, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine. One area of research is the development of new formulations that can enhance its effectiveness and reduce the risk of herbicide resistance. Another area of research is the study of the long-term effects of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine on the aquatic ecosystem, particularly on the accumulation of the chemical in sediments and its effects on non-target organisms. Finally, there is a need for more research on the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides to enhance its effectiveness and reduce the risk of negative effects on the ecosystem.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by inhibiting the photosynthesis process in aquatic plants, leading to the death of the plant cells and ultimately the entire plant. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has low toxicity to non-target organisms, but it can have some negative effects on some species of zooplankton. There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, including the development of new formulations, the study of the long-term effects on the aquatic ecosystem, and the use of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine in combination with other herbicides.
合成法
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is synthesized through a series of chemical reactions that involve the reaction of 3-chlorophenol with 4-methylphenylhydrazine to form 2-(3-chlorophenoxy)-4-methylphenylhydrazine. This intermediate compound is then reacted with cyanuric chloride to form 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine.
科学的研究の応用
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been extensively studied for its effectiveness in controlling aquatic weeds. It has been used in many water bodies around the world to manage invasive plant species such as Eurasian watermilfoil, curlyleaf pondweed, and hydrilla. 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has also been used in combination with other herbicides to enhance its effectiveness and reduce the risk of herbicide resistance.
特性
IUPAC Name |
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXWSYZUZLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
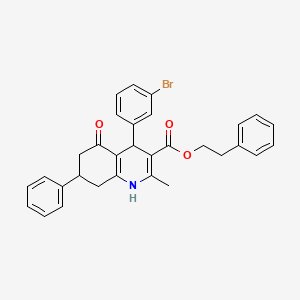
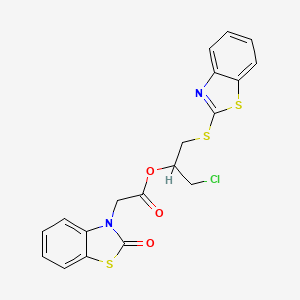

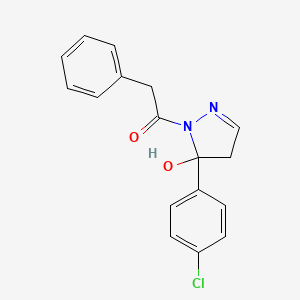
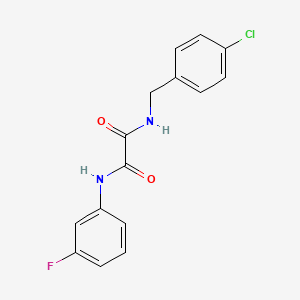
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
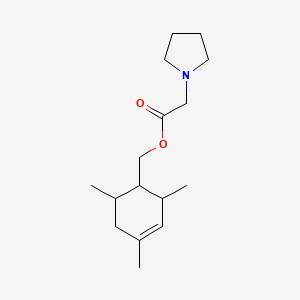
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
